

# An In-depth Technical Guide to the Physicochemical Properties of Urea-13C-15N2

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## Compound of Interest

Compound Name: Urea-13C-15N2

Cat. No.: B3427287

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## Introduction: The Significance of Isotopically Labeled Urea

Urea, a simple organic compound, plays a pivotal role in nitrogen metabolism across various biological systems. Its isotopically labeled form, **Urea-13C-15N2**, is an invaluable tool in metabolic research, clinical diagnostics, and drug development. By incorporating the stable isotopes Carbon-13 ( $^{13}\text{C}$ ) and Nitrogen-15 ( $^{15}\text{N}$ ), researchers can trace the metabolic fate of urea with high precision using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the core physicochemical properties of **Urea-13C-15N2**, offering a foundation for its effective application in scientific investigation. The use of these heavier isotopes allows for the tracking and analysis of urea's behavior in biological systems, environmental studies, and industrial processes.<sup>[1]</sup>

## Molecular Structure and Isotopic Enrichment

The fundamental identity of **Urea-13C-15N2** lies in its specific isotopic composition. The molecular structure is identical to that of unlabeled urea, with the key difference being the substitution of the naturally abundant isotopes with their heavier, stable counterparts.

Caption: Molecular Structure of **Urea-13C-15N2**

Commercially available **Urea-13C-15N2** typically boasts high levels of isotopic enrichment, which is critical for the sensitivity and accuracy of analytical measurements. The specifications for isotopic purity are generally high, with atom percentages for both  $^{13}\text{C}$  and  $^{15}\text{N}$  often exceeding 98%.<sup>[2][3][4]</sup> This high enrichment ensures a clear and distinguishable signal from the naturally abundant species.

## Core Physicochemical Properties

The physicochemical properties of **Urea-13C-15N2** are largely governed by its molecular structure, which is analogous to that of unlabeled urea. The minor increase in molecular weight due to the heavier isotopes has a negligible effect on its bulk physical properties.

Property	Value	Source(s)
Chemical Formula	$^{13}\text{CH}_4^{15}\text{N}_2\text{O}$	<sup>[5][6][7]</sup>
Molecular Weight	63.03 g/mol	<sup>[2][3][4][8]</sup>
Appearance	White to off-white solid/crystalline powder	<sup>[5]</sup>
Melting Point	132-135 °C	<sup>[1][2][3][4][9][10]</sup>
Water Solubility	Highly soluble (approx. 108 g/100 mL at 25 °C)	<sup>[11][12][13]</sup>
Solubility in Organic Solvents	Moderately soluble in methanol and ethanol; slightly soluble in DMSO	<sup>[1][8][11][12]</sup>
Isotopic Enrichment	≥98 atom % $^{15}\text{N}$ , ≥99 atom % $^{13}\text{C}$ (typical)	<sup>[2][3][4][9]</sup>

## Solubility and Solution Stability: A Deeper Dive

The high water solubility of urea is a key characteristic, driven by its ability to form extensive hydrogen bonds with water molecules.<sup>[12]</sup> This property is crucial for its use in biological studies and for the preparation of stock solutions for experimental use. While highly soluble in

water, its solubility in organic solvents is more varied, with moderate solubility in polar organic solvents like methanol and ethanol.[11]

The stability of urea in aqueous solutions is dependent on both pH and temperature.[1][3][9][14][15] Urea is most stable in the pH range of 4 to 8.[1][3][9][15] Outside of this range, and with increasing temperature, the rate of degradation increases.[1][3][9][15] The decomposition of urea in solution can lead to the formation of ammonia and isocyanic acid, which can potentially interfere with experimental results, for instance, through protein carbamylation in proteomics studies.[16] Therefore, for quantitative applications, it is recommended to use freshly prepared solutions or to store stock solutions under appropriate conditions (e.g., buffered at a neutral pH and refrigerated).

## Analytical Characterization: MS and NMR Spectroscopy

The primary utility of **Urea-13C-15N2** lies in its traceability using mass spectrometry and NMR spectroscopy.

### Mass Spectrometry (MS)

In mass spectrometry, the incorporation of  $^{13}\text{C}$  and  $^{15}\text{N}$  results in a distinct mass shift compared to unlabeled urea. This allows for the accurate quantification of the labeled compound in complex biological matrices. The mass shift is typically  $M+3$ , corresponding to the one  $^{13}\text{C}$  and two  $^{15}\text{N}$  atoms.[2][3][9]

Experimental Workflow for MS Analysis:

Caption: A generalized workflow for the analysis of **Urea-13C-15N2** by mass spectrometry.

Protocol: Sample Preparation for MS Analysis of Urea in Plasma

- **Protein Precipitation:** To 100  $\mu\text{L}$  of plasma, add 400  $\mu\text{L}$  of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
- **Vortex and Centrifuge:** Vortex the mixture thoroughly for 1 minute, then centrifuge at high speed (e.g., 14,000  $\times g$ ) for 10 minutes at 4  $^{\circ}\text{C}$ .

- **Supernatant Collection:** Carefully collect the supernatant, which contains the urea.
- **Drying:** Evaporate the supernatant to dryness under a stream of nitrogen gas.
- **Derivatization (Optional but often recommended for GC-MS):** The dried residue can be derivatized to improve chromatographic properties and ionization efficiency. A common method involves reaction with a silylating agent.
- **Reconstitution:** Reconstitute the dried sample in a suitable solvent for injection into the LC-MS or GC-MS system.

Rationale: Protein precipitation is essential to remove high-abundance proteins that can interfere with the analysis. Derivatization can enhance the volatility and thermal stability of urea for gas chromatography.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the quantitative analysis of **Urea-13C-15N2**. The presence of  $^{13}\text{C}$  and  $^{15}\text{N}$  allows for direct detection of these nuclei, providing insights into the chemical environment of the urea molecule.

Nucleus	Typical Chemical Shift Range (ppm)	Reference
$^{13}\text{C}$	~162-164 ppm	[17][18]
$^{15}\text{N}$	~60-130 ppm (referenced to liquid $\text{NH}_3$ )	[2][10]

### Protocol: Sample Preparation for NMR Analysis

- **Solvent Selection:** Choose a suitable deuterated solvent in which urea is soluble, such as deuterium oxide ( $\text{D}_2\text{O}$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ). [2]
- **Concentration:** The required concentration will depend on the specific NMR experiment and the level of isotopic enrichment. For highly enriched **Urea-13C-15N2**, lower concentrations can be used.

- **Dissolution:** Dissolve the **Urea-13C-15N2** sample in the chosen deuterated solvent.
- **Filtration (Optional):** If any particulate matter is present, filter the solution to prevent it from affecting the spectral quality.
- **Transfer to NMR Tube:** Transfer the solution to a clean, high-quality NMR tube.

**Rationale:** The choice of solvent is critical as it can influence the chemical shifts of the nuclei. Deuterated solvents are used to avoid large solvent signals in the proton NMR spectrum, which can be useful for certain multi-dimensional NMR experiments.

## Storage and Handling

Proper storage of **Urea-13C-15N2** is essential to maintain its integrity. It should be stored in a tightly sealed container in a dry and well-ventilated place. For solid forms, storage at room temperature (15-25°C) is generally recommended.[2][4] As previously discussed, aqueous solutions of urea can degrade over time, so it is advisable to prepare them fresh or store them at low temperatures for short periods.

## Conclusion

**Urea-13C-15N2** is a powerful and versatile tool for researchers in the life sciences. A thorough understanding of its physicochemical properties, including its solubility, stability, and spectral characteristics, is fundamental to its effective application. By leveraging the insights provided in this guide, scientists can design and execute robust experiments that yield high-quality, reproducible data, ultimately advancing our understanding of metabolic processes and aiding in the development of new therapeutic strategies.

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